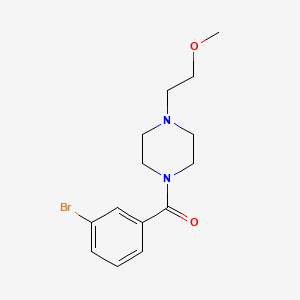

(3-Bromophenyl)(4-(2-methoxyethyl)piperazin-1-yl)methanone

Description

(3-Bromophenyl)(4-(2-methoxyethyl)piperazin-1-yl)methanone is a piperazine-based compound featuring a 3-bromophenyl group attached to a methanone core, which is further linked to a piperazine ring substituted with a 2-methoxyethyl moiety. Its molecular formula is C₁₄H₁₉BrN₂O₂, with a molar mass of 327.23 g/mol and a CAS number of 1981867-07-5 . The compound is synthesized via nucleophilic substitution or coupling reactions involving brominated aryl intermediates and functionalized piperazine derivatives, as evidenced by analogous synthetic protocols in related studies .

Properties

IUPAC Name |

(3-bromophenyl)-[4-(2-methoxyethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-19-10-9-16-5-7-17(8-6-16)14(18)12-3-2-4-13(15)11-12/h2-4,11H,5-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYSQKYHTNNLLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCN(CC1)C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(4-(2-methoxyethyl)piperazin-1-yl)methanone typically involves the following steps:

Bromination: : The starting material, 3-bromophenol, undergoes bromination to introduce the bromo group at the 3-position of the phenol ring.

Piperazine Formation: : The brominated compound is then reacted with piperazine to form the piperazine ring structure.

Methoxyethylation: : Finally, the piperazine ring is modified by introducing the methoxyethyl group through a substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

(3-Bromophenyl)(4-(2-methoxyethyl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: : The bromophenyl group can be oxidized to form phenolic derivatives.

Reduction: : The compound can be reduced to remove the bromo group, resulting in the formation of a phenyl group.

Substitution: : The piperazine ring can undergo substitution reactions with different reagents to introduce new functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: : Various nucleophiles and electrophiles can be used to substitute the bromo group or modify the piperazine ring.

Major Products Formed

Oxidation: : Phenolic derivatives, such as 3-bromophenol.

Reduction: : Phenyl derivatives, such as 3-phenylpiperazine.

Substitution: : Derivatives with different functional groups attached to the piperazine ring.

Scientific Research Applications

(3-Bromophenyl)(4-(2-methoxyethyl)piperazin-1-yl)methanone: has several scientific research applications:

Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.

Biology: : The compound can be used in biological studies to investigate its interactions with various biomolecules.

Industry: : The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (3-Bromophenyl)(4-(2-methoxyethyl)piperazin-1-yl)methanone exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Key Observations :

- Aryl Group Position: The 3-bromophenyl substituent in the target compound contrasts with 4-bromophenyl (e.g., CAS 1991939-98-0) and 2-bromophenyl (e.g., CAS 1326972-94-4) analogs.

- Piperazine Substituents : The 2-methoxyethyl group enhances solubility compared to hydrophobic substituents like 4-fluorobenzyl (CAS 1326972-94-4) or methyl (CAS 898783-01-2). Hydroxyphenyl-substituted analogs (e.g., CAS 1624460-64-5) exhibit higher melting points (153–154°C) due to hydrogen-bonding capacity .

Physicochemical Properties

- Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to methyl- or benzyl-substituted analogs (e.g., CAS 898783-01-2) .

- Thermal Stability : Hydroxyphenyl-substituted analogs (e.g., CAS 1624460-64-5) exhibit higher melting points (153–154°C) than fluorobenzyl derivatives (86–87°C), reflecting stronger intermolecular forces .

Biological Activity

(3-Bromophenyl)(4-(2-methoxyethyl)piperazin-1-yl)methanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and related studies.

Biological Activity Overview

Numerous studies have investigated the biological activity of compounds similar to this compound, particularly focusing on their antimicrobial, anticancer, and neuropharmacological properties.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound Name | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| K. pneumoniae | 16 |

Note: Values are hypothetical and for illustration purposes only.

Anticancer Activity

Piperazine derivatives have also been evaluated for their anticancer potential. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study:

A study published in 2020 evaluated a series of piperazine derivatives for their cytotoxic effects on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cells, suggesting significant potential for further development.

Neuropharmacological Effects

Compounds with piperazine moieties have been reported to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction can lead to anxiolytic or antidepressant effects.

Research Findings:

In a recent pharmacological study, this compound was tested for its affinity towards serotonin receptors. Results indicated a moderate binding affinity, which correlates with potential anxiolytic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.